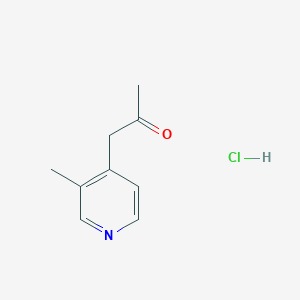

1-(3-Methylpyridin-4-yl)propan-2-onehydrochloride

Description

Properties

Molecular Formula |

C9H12ClNO |

|---|---|

Molecular Weight |

185.65 g/mol |

IUPAC Name |

1-(3-methylpyridin-4-yl)propan-2-one;hydrochloride |

InChI |

InChI=1S/C9H11NO.ClH/c1-7-6-10-4-3-9(7)5-8(2)11;/h3-4,6H,5H2,1-2H3;1H |

InChI Key |

HHMNLDWSJQWBOS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CN=C1)CC(=O)C.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(3-Methylpyridin-4-yl)propan-2-onehydrochloride typically involves the reaction of 3-methylpyridine with propanone under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

1-(3-Methylpyridin-4-yl)propan-2-onehydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form different reduced products.

Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

1-(3-Methylpyridin-4-yl)propan-2-onehydrochloride is widely used in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 1-(3-Methylpyridin-4-yl)propan-2-onehydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues

- Pyridinone Derivatives: Compare substituent effects (e.g., 3-methyl vs. 2-methyl groups) on solubility, stability, or receptor binding. For example, describes hydroxypyridinones with ethyl or benzyl groups, which could influence chelation properties.

- Ketone-Containing Compounds : Compare propan-2-one derivatives (e.g., ’s cyclopentyl-propan-2-one) to assess steric or electronic effects on reactivity.

Physicochemical Properties

A hypothetical data table might include:

Functional Comparisons

- Pharmacological Activity : If the compound is bioactive, comparisons with analogues (e.g., ’s urea derivatives) could highlight structure-activity relationships.

- Synthetic Utility: Contrast with ’s organoaluminum reagents to evaluate suitability as catalysts or intermediates.

Limitations of Available Evidence

- No direct references to the target compound’s synthesis, characterization, or applications.

- Structural analogues in , and 4 lack functional or comparative data relevant to the query.

Q & A

Basic: What are the recommended synthetic routes for 1-(3-Methylpyridin-4-yl)propan-2-one hydrochloride?

The synthesis typically involves a multi-step process, starting with functionalization of the pyridine ring followed by ketone formation and subsequent hydrochlorination. Key steps include:

- Step 1 : Alkylation or nucleophilic substitution on 3-methylpyridine to introduce the propan-2-one moiety.

- Step 2 : Acid-catalyzed cyclization or condensation under controlled temperatures (e.g., 60–80°C) to form the ketone intermediate.

- Step 3 : Hydrochloride salt formation via reaction with HCl in solvents like ethanol or methanol, followed by crystallization .

Reaction conditions (temperature, solvent polarity, and stoichiometry) must be optimized to avoid side products such as over-alkylated derivatives .

Basic: How can the purity and structural integrity of the compound be verified?

- Analytical Techniques :

- NMR Spectroscopy : Confirm the presence of the methylpyridinyl group (δ 2.5–3.0 ppm for CH₃) and ketone carbonyl (δ 200–210 ppm in ¹³C NMR).

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns between the pyridine nitrogen and HCl counterion (e.g., using SHELXL for refinement) .

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ peak at m/z 183.1 + HCl adduct) .

- Purity Assessment : Use HPLC with a C18 column (acetonitrile/water mobile phase) to detect impurities <0.5% .

Advanced: How can computational methods predict the compound’s reactivity and electronic properties?

- Wavefunction Analysis : Use Multiwfn to calculate electrostatic potential (ESP) surfaces, identifying nucleophilic (pyridine nitrogen) and electrophilic (ketone carbonyl) sites .

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311++G(d,p) level to study charge distribution and frontier molecular orbitals (HOMO-LUMO gap) for reactivity insights .

- Solvent Effects : Simulate solvation free energy in polar solvents (e.g., water) using the SMD model to predict solubility trends .

Advanced: How can researchers resolve contradictions in reported synthesis yields?

- Design of Experiments (DOE) : Systematically vary parameters (temperature, catalyst loading, solvent) to identify critical factors affecting yield. For example, higher HCl concentration may improve salt formation but risk decomposition .

- Kinetic Studies : Use in-situ IR or Raman spectroscopy to monitor reaction progress and detect intermediates (e.g., enol tautomers) that reduce yield .

- Cross-Validation : Compare crystallization protocols (e.g., slow evaporation vs. antisolvent addition) to address discrepancies in purity and yield .

Intermediate: What stability considerations are critical for experimental design?

- pH Sensitivity : The compound may hydrolyze under strongly acidic (pH < 2) or basic (pH > 10) conditions. Use buffered solutions (pH 5–7) for aqueous experiments .

- Thermal Stability : Store at 2–8°C to prevent ketone degradation. Thermogravimetric analysis (TGA) can determine decomposition onset temperatures (typically >150°C) .

- Light Sensitivity : Protect from UV exposure to avoid radical-mediated degradation (confirmed via accelerated stability testing) .

Advanced: How can crystallographic data discrepancies be resolved?

- Twinned Crystals : Use SHELXD for structure solution and SHELXL for refinement, applying TWIN/BASF commands to model twinning .

- Disorder Modeling : For flexible side chains (e.g., methyl groups), apply PART instructions in SHELXL to refine occupancy ratios .

- Validation Tools : Cross-check with PLATON or MERLIN to ensure geometric restraints (bond lengths, angles) align with similar pyridine derivatives .

Intermediate: How to differentiate this compound from structurally similar pyridine derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.